molecular formula C17H13N5O B2945772 (E)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-phenoxyphenyl)methanimidamide CAS No. 672951-98-3

(E)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-phenoxyphenyl)methanimidamide

Cat. No. B2945772
CAS RN: 672951-98-3
M. Wt: 303.325
InChI Key: HRKVPRIKTRCYCM-PEZBUJJGSA-N
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Description

(E)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-phenoxyphenyl)methanimidamide is a useful research compound. Its molecular formula is C17H13N5O and its molecular weight is 303.325. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-phenoxyphenyl)methanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-phenoxyphenyl)methanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinase Inhibition for Cancer Therapy

Compounds with similar structural features have been explored for their potential as kinase inhibitors, a critical target in cancer therapy. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrated potent and selective inhibition of the Met kinase superfamily, showing promise in treating various cancers by inhibiting tumor growth and metastasis (Schroeder et al., 2009).

Photodynamic Therapy

New zinc phthalocyanine derivatives substituted with Schiff base groups have shown high singlet oxygen quantum yield, an essential characteristic for effective photodynamic therapy (PDT) in cancer treatment. These compounds exhibit good fluorescence properties and photodegradation quantum yields, making them potential candidates for Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Activity

Schiff base compounds derived from similar chemical structures have been investigated for their antibacterial activities. These compounds, such as those synthesized from 3,4-diamino-1,2,5-oxadiazole and hydroxy benzaldehydes, exhibit activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibacterial agents (Kakanejadifard et al., 2013).

Multidrug Resistance Inhibition

Macrocyclic lathyrane diterpenes isolated from plants like Euphorbia lagascae have shown effects on reversing multidrug resistance (MDR) in tumor cells. This activity is crucial for improving cancer treatment efficacy by overcoming resistance to chemotherapy drugs (Duarte et al., 2006).

Anti-Cancer Properties

Schiff bases synthesized from various aldehydes and amines have been studied for their anti-cancer properties, particularly against human breast cancer (MCF-7) cells. These studies indicate the potential for designing new therapeutic agents based on Schiff base frameworks for treating cancer (Grafa & Ali, 2022).

properties

IUPAC Name

N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-phenoxyphenyl)methanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O/c18-10-14(20)16(11-19)22-12-21-15-8-4-5-9-17(15)23-13-6-2-1-3-7-13/h1-9,12H,20H2,(H,21,22)/b16-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKVPRIKTRCYCM-PEZBUJJGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC=N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-phenoxyphenyl)methanimidamide

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